Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)-
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Overview
Description
Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)- is a complex organic compound with the molecular formula C15H13NO6S It is characterized by the presence of a sulfonyl group attached to a methylphenyl ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)- typically involves the reaction of 4-methylphenyl sulfonyl chloride with 3-nitrophenyl ethanone in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)- involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
- Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-
- Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-
Comparison: Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)- is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.
Properties
CAS No. |
92554-40-0 |
---|---|
Molecular Formula |
C15H13NO6S |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13NO6S/c1-11-5-7-14(8-6-11)23(20,21)22-10-15(17)12-3-2-4-13(9-12)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
HBVCNBMWCAFKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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